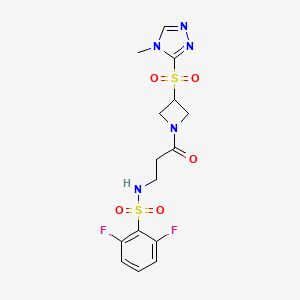

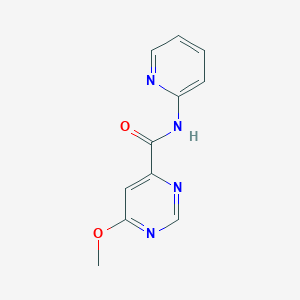

![molecular formula C22H27N5O2 B2697017 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 904371-89-7](/img/structure/B2697017.png)

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There are several methods for the synthesis of imidazole derivatives. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . Another approach involves the arylketone, prepared from 2,3-dimetheylbenzoyl chloride and the doubly protected imidazole via the regioselective lithiation, was treated with MeLi to give the tertiary alcohol, which was reduced with Li/NH3 to give medetomidine .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds can serve as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions . For example, they can be involved in palladium-catalyzed Suzuki cross-coupling of aryl chlorides .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Luminescence Sensing Applications

One of the notable applications of dimethylphenyl imidazole dicarboxylate derivatives, which share a structural resemblance with 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, is in the field of luminescence sensing. Shi et al. (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes are potential fluorescence sensors for benzaldehyde and its derivatives, showcasing the utility of such compounds in the detection and sensing of specific chemicals (Shi et al., 2015).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant application. Mukherjee-Müller et al. (1979) explored reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles. Such reactions underline the versatility of dimethylphenyl imidazole derivatives in synthesizing complex heterocyclic structures, which have various uses in medicinal chemistry and material science (Mukherjee-Müller et al., 1979).

Inhibition of Kinases

A study by Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione derivative as a competitive inhibitor of the lck kinase, crucial for T-cell activation. Through structural modifications, they achieved an 18-fold improvement in potency against lck, demonstrating the potential of such compounds in developing inhibitors for specific kinases, which could lead to therapeutic applications in immunological diseases (Snow et al., 2002).

Photosystem II Inhibition

Oettmeier et al. (2001) investigated heterocyclic ortho-quinones, including 6-bromo-benzo[4,5]imidazo[1,2alpha]pyridin-8,9-diones, as inhibitors of the Q(B) site of the photosystem II D1 reaction center protein. These compounds were found to be non-competitive inhibitors of Photosystem II herbicides, suggesting their application in studying photosynthesis and potentially in developing new herbicides (Oettmeier et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of imidazole research involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . Therefore, more research is needed to explore the potential of imidazole compounds in drug development.

Eigenschaften

IUPAC Name |

6-(2,5-dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-6-7-8-11-25-20(28)18-19(24(5)22(25)29)23-21-26(18)13-16(4)27(21)17-12-14(2)9-10-15(17)3/h9-10,12-13H,6-8,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETNHCLNJUECNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)

![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)

![4-{[(1-Cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2696953.png)